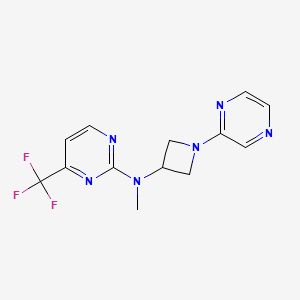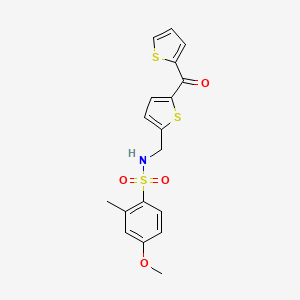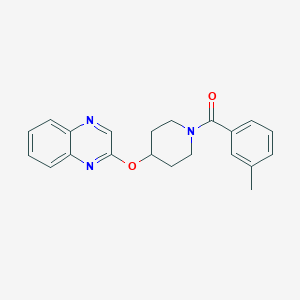![molecular formula C25H27NO4 B3005056 2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid CAS No. 2580093-88-3](/img/structure/B3005056.png)
2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asymmetric Synthesis of Piperidine Derivatives
The asymmetric synthesis of piperidine derivatives has been a subject of interest due to their potential applications in pharmaceuticals. One study describes the synthesis of enantiomerically pure (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively. The synthesis of these compounds involves multiple steps, including tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, with the overall yields being 38% and 28% .
Cyclization Reactions of Cyclopropylideneacetic Acids
Another study explores the cyclization reactions of cyclopropylideneacetic acids and esters mediated by copper halides. This process yields 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones. The selectivity of these reactions is highly temperature-dependent, which is crucial for controlling the outcome of the synthesis .
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
The construction of cyclic γ-aminobutyric acid (GABA) analogues has been achieved through the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives. The key steps in this synthesis involve an intermolecular [2+2]-photocycloaddition (de Mayo reaction) followed by a fragmentation reaction. These steps are essential for introducing additional substituents at the 4-position of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by their piperidine backbone, which is a common motif in many bioactive molecules. The presence of various substituents and protecting groups, such as tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz), plays a significant role in the reactivity and stereochemistry of these compounds. The precise arrangement of these groups is critical for the desired asymmetric synthesis and the biological activity of the resulting compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these piperidine derivatives are complex and require careful control of reaction conditions. For instance, the use of Evans's chemistry to induce stereogenic centers, and the employment of reagents like KHMDS, LDA, and copper halides, are indicative of the sophisticated nature of these syntheses. The reactions are designed to maximize yield and enantiomeric purity, which are essential for the potential therapeutic applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The presence of cyclopropyl groups and halogenated substituents can affect the compounds' stability, reactivity, and solubility. The protecting groups such as Boc and Cbz are typically used to enhance the solubility and to protect functional groups during the synthetic process. These properties are crucial for the compounds' subsequent handling, purification, and potential use in drug development .
Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component in the mentioned compound, has been utilized for protecting hydroxy-groups during chemical synthesis. This protection is vital for complex synthetic processes and can be removed efficiently, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Poly-functionalized Nicotinonitriles : A study developed a protocol for synthesizing nicotinonitriles, incorporating elements like fluorene. This approach is significant for creating compounds with strong blue-green fluorescence emission, which could be applied in material science (Hussein, El Guesmi & Ahmed, 2019).
Biotransformation in Prasugrel Metabolism : Research on prasugrel, an antiplatelet agent, revealed its biotransformation involving components similar to the mentioned compound. This process is crucial for the drug's effectiveness in inhibiting platelet aggregation (Rehmel et al., 2006).
Antibacterial Agent Synthesis : The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, incorporating a cyclopropyl group, serves as a potential antibacterial agent. This work underscores the importance of such compounds in developing new antibiotics (Miyamoto et al., 1987).
Synthesis of Edeine Analogs : Research focused on synthesizing orthogonally protected diamino acids, essential for producing edeine analogs. The study contributes to developing new compounds with potential biological activity (Czajgucki, Sowiński & Andruszkiewicz, 2003).
Synthesis of N-Substituted Hydroxamic Acids : The fluoren-9-ylmethoxycarbonyl group is utilized in the synthesis of N-alkylhydroxamic acids, highlighting its role in creating structurally diverse compounds (Mellor & Chan, 1997).
Propiedades
IUPAC Name |
2-[(3R,4S)-3-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-24(28)13-17-11-12-26(14-22(17)16-9-10-16)25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,16-17,22-23H,9-15H2,(H,27,28)/t17-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYHCMROCLEACJ-HTAPYJJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CCC2CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1CC(=O)O)C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)
![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)


![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)


![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)
![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)
![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)